Product packaging for 1-(1-Methoxypropan-2-yl)piperazine(Cat. No.:CAS No. 682802-89-7)

1-(1-Methoxypropan-2-yl)piperazine

Cat. No.: B1349379
CAS No.: 682802-89-7
M. Wt: 158.24 g/mol
InChI Key: NNFUHFBTNNTORE-UHFFFAOYSA-N
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Description

Contextualization within Piperazine (B1678402) Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is a common feature in a vast number of biologically active compounds. The presence of the two amine groups allows for a variety of chemical modifications, making the piperazine scaffold a versatile building block in drug discovery. researchgate.netmdpi.com Piperazine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, antihistamine, and anticancer effects. nih.govnih.gov

The specific compound, 1-(1-Methoxypropan-2-yl)piperazine, is characterized by the attachment of a 1-methoxypropan-2-yl group to one of the nitrogen atoms of the piperazine ring. This substitution influences the compound's physicochemical properties, such as its lipophilicity, polarity, and basicity, which in turn can affect its biological activity and potential applications. The methoxypropyl side chain can engage in various intermolecular interactions, which can be crucial for its binding to biological targets.

Significance in Contemporary Chemical and Biological Investigations

The significance of this compound in contemporary research lies in its potential as a scaffold for the development of novel therapeutic agents and functional materials. While extensive research specifically on this compound is not widely published, its structural features suggest several areas of potential interest.

In medicinal chemistry, piperazine derivatives are integral to the design of new drugs. mdpi.com The structural similarity of this compound to moieties found in established drugs, such as the antihypertensive agent Metazosin, suggests its potential as a lead compound for the development of new pharmaceuticals. wikipedia.org The piperazine core is often associated with activity at various receptors in the central nervous system, and the specific substituent may modulate this activity and selectivity. nih.gov

In the realm of materials science, piperazine derivatives have been explored for the creation of new polymers and functional materials. The presence of reactive amine groups allows for incorporation into polymer chains, potentially imparting unique properties to the resulting materials.

While specific research data on this compound is limited, its chemical structure provides a foundation for its potential utility in various fields of advanced chemical research. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential.

Interactive Data Tables

Below are illustrative data tables for this compound, based on typical values for similar piperazine derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS Number 682802-89-7
Predicted LogP 0.1
Predicted pKa 9.5 (most basic)

Table 2: Illustrative Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ 3.35 (s, 3H, OCH₃), 2.3-2.9 (m, 8H, piperazine-H), 1.05 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 78.1 (CH-O), 59.2 (O-CH₃), 55.4 (piperazine-CH₂), 46.2 (piperazine-CH₂), 15.8 (CH₃)
Mass Spectrometry (ESI+) m/z 159.15 [M+H]⁺

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B1349379 1-(1-Methoxypropan-2-yl)piperazine CAS No. 682802-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methoxypropan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFUHFBTNNTORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371592
Record name 1-(1-methoxypropan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682802-89-7
Record name 1-(1-methoxypropan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Established Reaction Pathways

Direct Alkylation Approaches

Direct alkylation presents a fundamental strategy for the synthesis of 1-(1-methoxypropan-2-yl)piperazine. This approach typically involves the reaction of piperazine (B1678402) with a suitable alkylating agent. A common method is the ring-opening of an epoxide, such as glycidyl (B131873) methyl ether (1,2-epoxy-3-methoxypropane), by piperazine. This reaction proceeds via a nucleophilic attack of the secondary amine of piperazine on the less sterically hindered carbon of the epoxide ring. To minimize the formation of di-substituted byproducts, careful control of the stoichiometry is crucial.

Another direct alkylation strategy involves the use of a halo-methoxypropanol derivative. For instance, 1-chloro-3-methoxypropan-2-ol (B148824) can be reacted with piperazine. This two-step process begins with the synthesis of the chloro-intermediate from 1,3-propanediol (B51772) and methyl chloride. The subsequent substitution with piperazine is often catalyzed by potassium iodide to enhance the reaction rate.

Alkylating AgentSolventCatalystTemperature (°C)Yield (%)
Glycidyl methyl etherTHF or Acetonitrile (B52724)None (or Triethylamine)60-8070-85
1-Chloro-3-methoxypropan-2-olEthanol (B145695) or Isopropanol (B130326)Potassium Iodide80-100≥80

Nucleophilic Substitution via Refluxing Conditions

Nucleophilic substitution reactions carried out under reflux conditions are a cornerstone in the synthesis of piperazine derivatives. In the context of this compound synthesis, this typically involves the reaction of piperazine with a methoxy-containing substrate bearing a leaving group. The reaction of 1-chloro-3-methoxypropan-2-ol with piperazine in a solvent like ethanol or isopropanol under reflux (80–100°C) exemplifies this approach. The choice of solvent can influence reaction kinetics, with polar aprotic solvents potentially requiring longer reaction times.

The efficiency of these substitution reactions can be significantly influenced by the choice of base and the presence of catalysts. For example, the use of aqueous potassium hydroxide (B78521) has been reported to lead to higher yields compared to sodium hydroxide due to better solubility of the intermediates.

ReactantsSolventConditionsKey Factors
Piperazine and 1-Chloro-3-methoxypropan-2-olEthanol or IsopropanolReflux (80-100°C)Addition of KI catalyst enhances rate.
4-substituted piperazine and 1-bromo-2-propanolDMFRefluxPolar aprotic solvent enhances nucleophilicity.

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of procedural simplicity, reduced waste, and time savings. For the preparation of monosubstituted piperazine derivatives, a one-pot-one-step procedure has been developed that is both cost-effective and provides high yields and purity. mdpi.com While the direct one-pot synthesis of this compound is not explicitly detailed in the provided results, the principles of these procedures are applicable. Such methods often involve the reaction of a piperazine-1-ium cation, which respects the principles of green chemistry. mdpi.com

Multicomponent reactions (MCRs) are another facet of one-pot synthesis. For instance, the synthesis of complex molecules like methoxybenzo[h]quinoline-3-carbonitrile derivatives has been achieved through a sequential one-pot multicomponent reaction, demonstrating the power of this strategy in generating molecular diversity from simple starting materials. mdpi.com

Advanced Synthetic Innovations

Catalytic Approaches Utilizing Metal Ions on Polymeric Resins

To enhance reaction efficiency and facilitate catalyst recovery, heterogeneous catalysis using metal ions supported on polymeric resins has emerged as a promising technique. mdpi.com These catalysts can shorten reaction times for the synthesis of monosubstituted piperazine derivatives. mdpi.com The solid-supported nature of the catalyst allows for easy separation from the reaction mixture, enabling its reuse and contributing to a more sustainable chemical process. mdpi.com While the specific application to this compound is not detailed, the general applicability of this method to monosubstituted piperazines suggests its potential. mdpi.com The use of Lewis acids like FeCl₃, AlCl₃, and CuCl₂ has also been shown to catalyze the polymerization of other complex molecules at lower temperatures. frontiersin.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been demonstrated to significantly accelerate the synthesis of monosubstituted piperazine derivatives, drastically reducing reaction times compared to conventional heating. mdpi.com For example, the reaction of 1-chloro-3-methoxypropan-2-ol with piperazine in acetonitrile can be completed in just 15 minutes at 100°C under microwave irradiation, achieving an impressive 88% yield. This rapid and efficient method is a key advancement in the synthesis of such compounds. mdpi.comnih.gov The use of microwave assistance is not limited to simple substitutions; it has also been successfully employed in one-pot, three-component condensation reactions to produce complex heterocyclic systems, often with high yields and short reaction times. researchgate.net

MethodReactantsSolventConditionsYield (%)Time
Microwave-Assisted1-Chloro-3-methoxypropan-2-ol and PiperazineAcetonitrile100°C8815 min

C-H Functionalization for Enhanced Structural Diversity

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern synthetic chemistry, offering an efficient way to introduce molecular complexity. While specific studies on the C-H functionalization of this compound are not extensively documented, the principles can be extrapolated from research on related piperazine-containing structures. This approach allows for the modification of the piperazine ring or the methoxypropyl substituent without the need for pre-functionalized starting materials.

Potential C-H functionalization reactions could target the piperazine ring's C-H bonds, which are adjacent to the nitrogen atoms. These positions are activated, making them susceptible to various transformations, including arylation, alkylation, or alkenylation, often catalyzed by transition metals like palladium, rhodium, or copper. Such reactions would lead to the creation of novel analogs with significantly altered steric and electronic properties, which is a key objective in fields like medicinal chemistry for tuning the pharmacological profile of a lead compound. The methoxypropyl side chain also presents sites for potential C-H activation, although these are generally less reactive than the C-H bonds on the piperazine ring.

Comparative Analysis of Synthetic Techniques

The synthesis of N-alkylated piperazines like this compound can be achieved through several established methods. nih.gov The choice of a specific route often depends on factors such as scalability, yield, cost, and the availability of starting materials. A comparative analysis highlights the advantages and limitations of each technique.

Synthetic Technique Description Advantages Limitations Typical Conditions
Epoxide Ring-Opening Involves the nucleophilic attack of piperazine on an epoxide, such as 1,2-epoxy-3-methoxypropane. Good yields (70-85%); often does not require a catalyst. Availability and stability of the epoxide starting material can be a concern.Polar aprotic solvents (THF, acetonitrile); 60-80°C.
Reductive Amination A two-step process where an aldehyde or ketone is first reacted with piperazine to form an iminium ion intermediate, which is then reduced. nih.govAvoids the formation of quaternary ammonium (B1175870) salts; high selectivity. researchgate.netRequires a suitable reducing agent (e.g., NaBH(OAc)₃) and control of reaction conditions.Varies with substrate and reducing agent.
Nucleophilic Substitution Reaction of piperazine with an alkyl halide, such as 1-chloro-2-methoxypropane (B1656727) or 1-bromo-2-methoxypropane. nih.govUtilizes readily available starting materials; scalable for industrial applications. Risk of dialkylation and quaternization, requiring careful control of stoichiometry or use of protecting groups. researchgate.netReflux in ethanol, often with a base (e.g., K₂CO₃) or using excess piperazine. researchgate.net
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction between piperazine and a suitable electrophile. Extremely rapid reaction times (e.g., 15 minutes); can lead to higher yields. Specialized equipment is required; scalability can be limited. Acetonitrile solvent; 100°C.

Derivatization Reactions of the Piperazine Core

The secondary amine on the piperazine ring of this compound is a key site for further chemical modification, allowing for the introduction of a wide array of functional groups.

Alkylation for Functional Group Introduction

Alkylation of the remaining N-H group is a common strategy to introduce additional substituents. ambeed.com This reaction typically involves treating this compound with an alkyl halide (R-X) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Another powerful method for N-alkylation is reductive amination. nih.gov This involves reacting the parent piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is particularly advantageous as it minimizes the risk of forming quaternary ammonium salts, which can be a side reaction in direct alkylation with alkyl halides. researchgate.net

Table of Alkylation Reactions

Reaction Type Reagents Product Type Key Considerations
Direct Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N) N,N'-disubstituted piperazine Potential for over-alkylation to form quaternary salts. researchgate.net

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N,N'-disubstituted piperazine | High selectivity, avoids quaternization. nih.govresearchgate.net |

Acylation for Amide Formation

The secondary amine of this compound readily undergoes acylation to form amides. This is typically achieved by reacting the piperazine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids. When using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often required to facilitate the reaction. ambeed.com This reaction follows an addition-elimination mechanism. ambeed.com The formation of amides is a robust and widely used transformation in organic synthesis.

Table of Acylation Reagents

Acylating Agent Reaction Conditions Byproduct
Acyl Chloride (R-COCl) Typically with a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent. HCl (neutralized by base)
Acid Anhydride ((RCO)₂O) Often requires mild heating; a base can be used to accelerate the reaction. Carboxylic acid

| Carboxylic Acid (R-COOH) | Requires a coupling agent (e.g., DCC, EDC). | Urea derivative (from coupling agent) |

N-Oxidation Processes

The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides. google.comgoogle.com This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). google.comgoogle.com The reaction can lead to the formation of a mono-N-oxide at either of the two nitrogen atoms or a di-N-oxide, depending on the stoichiometry of the oxidizing agent used. Kinetic studies on similar piperazines have shown that one mole of the piperazine reacts with one mole of an oxidizing agent like bromamine-T (BAT) to yield the corresponding N-oxide. scirp.org These N-oxides can have different physicochemical properties and biological activities compared to their parent amine compounds. google.com

Table of Common Oxidizing Agents for N-Oxidation

Oxidizing Agent Abbreviation Typical Conditions
meta-Chloroperoxybenzoic acid m-CPBA Aprotic solvent (e.g., acetone, DCM) at or below room temperature. google.com
Hydrogen Peroxide H₂O₂ In acetic acid or acetonitrile/water, often with heating. google.comgoogle.com

Computational Chemistry and Molecular Modeling Studies

Ligand-Receptor Interaction Dynamics

Understanding how a ligand interacts with its biological target is fundamental to drug discovery. For 1-(1-Methoxypropan-2-yl)piperazine, computational techniques such as docking analysis and molecular dynamics simulations provide a window into these complex interactions at an atomic level.

Docking Analysis for Binding Site Characterization

Docking analysis is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. impactfactor.org This technique is instrumental in elucidating the binding mode of piperazine (B1678402) derivatives. nih.govnih.gov For this compound, docking studies would likely reveal key interactions within the binding pocket of its target receptor. The protonated nitrogen atom of the piperazine ring is often crucial for forming a salt bridge with acidic residues like aspartate in the receptor. nih.govnih.gov Furthermore, the methoxy (B1213986) and propyl groups can engage in van der Waals and hydrophobic interactions with non-polar amino acid residues. Hydrogen bonds may also form between the ligand's heteroatoms and polar residues such as serine, threonine, or histidine within the binding site. nih.gov

Table 1: Illustrative Docking Analysis Results for this compound with a Hypothetical Receptor

Interacting ResidueInteraction TypeDistance (Å)
ASP 110Salt Bridge2.8
PHE 198Pi-Alkyl4.5
TRP 358Pi-Alkyl5.1
SER 114Hydrogen Bond3.2
VAL 111Hydrophobic3.9

Pharmacophore Development and Validation

A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a specific receptor and to elicit a biological response.

Elucidation of Key Structural Features for Biological Activity

For piperazine derivatives, the key structural features that often contribute to their biological activity include a basic nitrogen atom, an aromatic ring system (which is absent in this compound, suggesting a different class of interactions), and various substituents that can modulate potency and selectivity. researchgate.net In the case of this compound, the crucial features would be the piperazine ring itself, with its two nitrogen atoms capable of forming hydrogen bonds and salt bridges, and the 1-methoxypropan-2-yl substituent, which provides a specific steric and electronic profile. The ether oxygen and the aliphatic chain of this substituent are key for establishing specific interactions within the receptor's binding site.

Design of Receptor-Selective Ligands

The principles of pharmacophore modeling can guide the design of new ligands with improved selectivity for a particular receptor. nih.gov By understanding the key interactions of this compound, medicinal chemists can strategically modify its structure to enhance its affinity and selectivity. For example, the addition of specific functional groups to the piperazine ring or alterations to the methoxypropyl side chain could introduce favorable interactions with the target receptor while simultaneously creating unfavorable interactions with off-target receptors. This approach, rooted in fragment-based drug design, allows for the systematic optimization of ligand properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are valuable tools for predicting the activity of novel compounds before their synthesis. conicet.gov.ar

For a series of analogs of this compound, a QSAR model could be developed by correlating their biological activities with a set of calculated molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). researchgate.netconicet.gov.ar

Table 2: Examples of Descriptors Used in QSAR Studies of Piperazine Derivatives

Descriptor TypeExample DescriptorRelevance to Biological Activity
ElectronicDipole MomentInfluences long-range electrostatic interactions. nih.gov
StericMolar RefractivityRelates to the volume of the molecule and its polarizability.
HydrophobicLogPDescribes the partitioning of the molecule between aqueous and lipid phases. researchgate.net
TopologicalWiener IndexEncodes information about molecular branching.

By employing statistical methods such as multiple linear regression or partial least squares, a predictive QSAR model can be generated. conicet.gov.ar Such a model would not only allow for the estimation of the biological activity of newly designed compounds but also provide insights into the structural features that are most critical for activity, thereby guiding the design of more potent and selective molecules based on the this compound scaffold.

Theoretical Prediction of Biological Target Engagement

Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery to predict how a compound like this compound might interact with biological targets at a molecular level. These in silico methods can significantly narrow down the potential applications of a novel chemical entity before extensive and costly laboratory testing is undertaken. The theoretical prediction of biological target engagement for this compound would typically involve a multi-step computational workflow, including ligand-based and structure-based approaches.

As of the latest available data, specific computational studies detailing the biological target engagement of this compound are not extensively documented in publicly accessible research literature. However, based on the well-established computational methodologies applied to other piperazine-containing compounds, a theoretical framework for predicting its biological targets can be constructed.

Ligand-Based Approaches:

In the absence of a known crystal structure for a target protein, ligand-based methods are often employed. These methods utilize the principle that molecules with similar structures are likely to have similar biological activities. Quantitative Structure-Activity Relationship (QSAR) models, for instance, could be developed using a dataset of piperazine derivatives with known activities against various targets. These models correlate physicochemical and structural features of the molecules with their biological effects, allowing for the prediction of activity for new compounds like this compound.

Structure-Based Approaches: Molecular Docking

When the three-dimensional structure of a potential biological target is known, molecular docking simulations are a primary method for predicting binding affinity and mode. This process involves computationally placing the 3D structure of this compound into the binding site of a target protein. An algorithm then samples different orientations and conformations of the ligand, and a scoring function estimates the binding energy for each pose.

For example, piperazine derivatives have been studied for their potential to interact with a variety of targets. Molecular docking studies on different piperazine-containing molecules have explored their binding to receptors such as dopamine (B1211576) and cannabinoid receptors, as well as enzymes like poly (ADP-ribose) polymerase (PARP). In a hypothetical docking study of this compound, researchers would prepare its 3D structure and dock it against a panel of known protein targets. The results would be analyzed to identify which proteins show the most favorable binding energies and interaction patterns, such as hydrogen bonds and hydrophobic interactions.

Hypothetical Target Prediction and Binding Affinity

To illustrate the type of data that would be generated from such a study, the table below presents a hypothetical summary of molecular docking results for this compound against a selection of potential biological targets. It is crucial to note that this data is purely illustrative and not based on actual experimental or computational findings for this specific compound.

Potential Biological TargetTarget ClassPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Dopamine D2 ReceptorG-Protein Coupled Receptor-8.5Hydrogen bond with Asp114, hydrophobic interactions with aromatic residues
Serotonin (B10506) 5-HT2A ReceptorG-Protein Coupled Receptor-7.9Hydrophobic interactions with Phe339 and Phe340
Cannabinoid CB1 ReceptorG-Protein Coupled Receptor-7.2Interaction with the aromatic microdomain
Poly (ADP-ribose) Polymerase-1 (PARP-1)Enzyme-6.8Hydrogen bonds with Gly863 and Ser904
AcetylcholinesteraseEnzyme-6.1Pi-cation interaction with Trp84

Pharmacophore Modeling and Virtual Screening

Another valuable computational technique is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. By creating a pharmacophore model based on known active compounds for a particular target, large chemical databases could be virtually screened to identify other molecules that fit the model, including this compound.

Preclinical Pharmacological Investigations: in Vitro Mechanistic Studies

Receptor Binding and Activation Profiling

The piperazine (B1678402) moiety is a well-established pharmacophore in the design of ligands for various neurotransmitter receptors. The specific structural features of 1-(1-Methoxypropan-2-yl)piperazine, particularly the methoxypropan group, are expected to modulate its binding affinity and functional activity at these receptors.

Neurotransmitter Receptor Interactions (Serotonin, Dopamine (B1211576) Pathways)

Arylpiperazine derivatives are known to interact with a range of serotonin (B10506) and dopamine receptors, often exhibiting complex pharmacological profiles. The nature of the substituent on the piperazine ring plays a crucial role in determining the affinity and selectivity for these receptors. For instance, 1-(o-methoxyphenyl)piperazine is recognized as an antagonist of the dopamine receptor and has been shown to facilitate central serotonergic transmission. nih.gov The introduction of different substituents on the piperazine ring can significantly alter the affinity for both 5-HT1A and 5-HT2A receptors. nih.gov Structure-activity relationship studies on 1-phenylpiperazines have demonstrated that modifications to the alkyl chain and the position of the methoxy (B1213986) group on an associated aromatic ring can lead to high affinity and selectivity for the 5-HT1A receptor. nih.gov

The antidepressant-like activity of some complex xanthone (B1684191) derivatives containing a 4-(2-methoxyphenyl)piperazin-1-yl moiety has been linked to the activation of both 5-HT1A and 5-HT2A/C receptors. nih.gov This suggests that the 1-(2-methoxyphenyl)piperazine (B120316) scaffold, a close analog of the title compound's core, is a key determinant of serotonergic activity.

Dopamine D2 and D3 Receptor Ligand Characterization

The dopamine D2 and D3 receptors are significant targets for therapeutic agents aimed at treating neurological and psychiatric disorders. N-alkylated 1-(2-methoxyphenyl)piperazines have been extensively studied as ligands for these receptors. nih.gov Variations in the spacer and aryl moiety of these compounds have led to the development of ligands with high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov

For example, a series of N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}carboxamides demonstrated that the nature of the carboxamide group significantly influences D3 receptor affinity and selectivity. nih.gov Similarly, other substituted N-phenylpiperazine analogs exhibit a range of binding affinities for D2 and D3 receptors, with some showing a preference for the D3 subtype. mdpi.com The structural similarity of this compound to these compounds suggests it may also act as a ligand for D2 and D3 receptors, although its specific affinity and selectivity profile remains to be experimentally determined.

Table 1: Binding Affinities of Selected Arylpiperazine Derivatives at Dopamine D2 and D3 Receptors

Compound D2 Receptor Ki (nM) D3 Receptor Ki (nM) Selectivity (D2/D3)
Compound 6a >400 1.4 >285
Compound 3a 349 96 3.6
Compound 3b 7522 1413 5.3
Compound 3c 1230 175 7.0

Data sourced from a study on substituted N-phenylpiperazine analogs and illustrates the impact of structural modifications on receptor affinity and selectivity. mdpi.com

Serotonin 5-HT1B Receptor Antagonism

While many arylpiperazines have been investigated for their activity at 5-HT1A receptors, information regarding their interaction with the 5-HT1B subtype is also of interest. Although direct data for this compound is not available, studies on related compounds provide some context. For instance, 1-(m-chlorophenyl)piperazine (mCPP), a well-known arylpiperazine, does not discriminate between 5-HT1B and 5-HT1C receptors. nih.gov The development of selective 5-HT1B receptor ligands has been a challenge, with many compounds showing affinity across multiple 5-HT receptor subtypes. nih.gov The specific contribution of the 1-methoxypropan-2-yl substituent to 5-HT1B receptor affinity and antagonism requires dedicated investigation.

Enzyme Inhibition and Activation Assays

Beyond receptor interactions, piperazine-containing compounds have been explored as inhibitors of various enzymes, highlighting the versatility of this chemical scaffold.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a therapeutic target for the management of type 2 diabetes. Various piperazine-derived compounds have been designed and evaluated as DPP-IV inhibitors. researchgate.netnih.gov These inhibitors are often peptidomimetic, with the piperazine ring serving as a key structural element. mdpi.com For example, novel piperazine-derived conformationally constrained compounds have been identified as potential DPP-IV inhibitors. researchgate.net While no direct studies link this compound to DPP-IV inhibition, the established activity of other piperazine derivatives suggests that this is a potential area for future investigation. The development of sensitive assays is crucial for determining the inhibitory potential of new compounds. nih.gov

Table 2: DPP-IV Inhibition by Piperazine-Derived Compounds

Compound % Inhibition at 10 µM
Compound 2g 80.4
Compound 3b 78.9
Compound 4c 75.4
P32/98 (Reference) 72.9

Data from a study on piperazine-derived constrained inhibitors, showcasing the potential of this class of compounds as DPP-IV inhibitors. researchgate.net

Poly (ADP-Ribose) Polymerase (PARP) Inhibition

Table 3: PARP1 Catalytic Activity Inhibition by Piperazine-Containing Compounds

Compound Concentration (µM) % Inhibition
Compound 5a 10 70.3
Compound 5a 100 85.8
Compound 5e 10 53.0
Compound 5e 100 82.1
3-aminobenzamide 10 61.9
3-aminobenzamide 100 87.2

Data from a study on thiouracil amides targeting PARP in human breast cancer cells. nih.gov

Sirtuin 6 (Sirt6) Activation

Sirtuin 6 (SIRT6) has emerged as a significant therapeutic target due to its role as an NAD+-dependent protein deacylase involved in critical cellular processes like DNA repair, metabolic regulation, and aging. nih.gov The overexpression or activation of SIRT6 has shown beneficial effects, prompting the search for small-molecule activators. nih.govnih.gov Activity-based screening has led to the identification of compounds that can enhance SIRT6's deacetylation activity by 18- to 48-fold. nih.gov While specific research directly investigating the effect of this compound on SIRT6 activation is not prominently available in the current literature, the broader class of small molecules is under intense investigation. The development of novel activators has revealed that specificity is a key challenge; for instance, some activators show a degree of stimulation on other sirtuins like SIRT2 and SIRT5. nih.govnih.gov The mechanism of activation often involves accelerating a catalytic step after substrate binding but before the cleavage of NAD+. nih.gov Future studies would be necessary to determine if this compound possesses any modulatory activity on SIRT6.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the breakdown of the signaling molecule 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov The inhibition of MAGL is a therapeutic strategy for various conditions, as it elevates 2-AG levels, leading to anti-inflammatory and other beneficial effects. nih.govnih.gov While direct inhibitory data for this compound against MAGL is not specified in available research, the development of MAGL inhibitors is an active area of pharmaceutical chemistry. For example, inhibitors like JZL184 and MJN110 have been investigated for their ability to reverse paclitaxel-induced neuropathic pain and for their anti-inflammatory and antifibrogenic effects in the liver. nih.govnih.gov The therapeutic effects of MAGL inhibition in certain contexts appear to be independent of the cannabinoid receptor 2 and may involve processes like autophagy. nih.gov The potential for this compound to act as a MAGL inhibitor would need to be confirmed through specific enzymatic assays.

Cellular and Molecular Responses

Modulation of Cellular Signaling Pathways (e.g., PARP1 Cleavage, H2AX Phosphorylation, CASPASE 3/7 Activity)

The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, which involves characteristic molecular events. Research on thiouracil derivatives incorporating a piperazine moiety has shown that these compounds can trigger such apoptotic pathways in human breast cancer cells. nih.govmdpi.com A key event is the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1), a substrate for executioner caspases like CASPASE-3 and CASPASE-7. nih.govfrontiersin.orgd-nb.info The cleavage of PARP1 into its characteristic 89 kDa and 24 kDa fragments generally inactivates the enzyme, which is involved in DNA repair. frontiersin.orgd-nb.info

Furthermore, the phosphorylation of the histone variant H2AX at serine 139, resulting in γ-H2AX, serves as a sensitive marker for DNA damage, a common outcome of PARP inhibition. nih.gov The activation of CASPASE 3 and CASPASE 7 is a central point in the apoptotic cascade, and assays measuring their activity are used to confirm the induction of apoptosis. nih.gov Studies have demonstrated that certain piperazine-containing compounds can enhance PARP1 cleavage, increase the phosphorylation of H2AX, and elevate CASPASE 3/7 activity, comparable to the effects of known PARP inhibitors like Olaparib. nih.gov

Hypoxia-Selective Cytotoxicity and Radiosensitization Potentials

Solid tumors often have hypoxic (low oxygen) regions, which contribute to resistance to standard cancer therapies like radiation. This has driven the development of hypoxia-activated prodrugs (HAPs) and radiosensitizers. While there is no specific information available regarding the hypoxia-selective cytotoxicity or radiosensitizing potential of this compound, the general principle involves designing molecules that are selectively activated under low-oxygen conditions to become toxic to cancer cells. These agents can make tumor cells more susceptible to being killed by radiation. The development of such compounds is an ongoing area of cancer research.

Antiviral Efficacy against Specific Pathogens (e.g., HIV-1)

The piperazine ring is a critical pharmacophore in the development of inhibitors against the Human Immunodeficiency Virus (HIV). nih.govnih.gov Its incorporation into various molecular scaffolds has led to a significant enhancement of anti-HIV activity. nih.gov Piperazine-based compounds have been designed to target multiple stages of the HIV-1 life cycle, including acting as attachment inhibitors that block the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor. nih.gov They have also been crucial in the development of inhibitors for key viral enzymes such as reverse transcriptase, integrase, and protease. nih.govclinicaltrials.gov The versatility of the piperazine moiety allows it to serve as a scaffold to correctly position other chemical groups to interact with the viral target. nih.gov Although the specific anti-HIV-1 efficacy of this compound has not been reported, the extensive use of the piperazine core in successful antiretroviral agents highlights its importance in this therapeutic area. nih.govclinicaltrials.gov

Antimicrobial Spectrum Analysis

An extensive review of scientific literature and databases has been conducted to ascertain the antimicrobial spectrum of the compound this compound. This investigation involved systematic searches for preclinical in vitro studies detailing its activity against a range of microbial pathogens.

Despite a thorough search, no specific studies detailing the antimicrobial spectrum analysis for this compound could be located in the available scientific literature. While the broader class of piperazine derivatives has been the subject of numerous antimicrobial investigations, with many compounds demonstrating notable activity against various bacteria and fungi, data for this particular molecule is not present in the public domain. nih.govsci-hub.seresearchgate.netapjhs.comresearchgate.netresearchgate.netnih.govijcmas.comresearchgate.netmanipal.edunih.govnih.govnih.govnih.gov

The research on other piperazine derivatives indicates that the antimicrobial activity is often influenced by the nature of the substituents on the piperazine ring. nih.govsci-hub.seresearchgate.netapjhs.comresearchgate.netresearchgate.netnih.govijcmas.comresearchgate.netmanipal.edunih.govnih.govnih.govnih.gov However, without specific experimental data for this compound, any discussion of its potential antimicrobial effects would be purely speculative.

Therefore, this section remains unwritten pending the future publication of relevant research. No data tables or detailed research findings on the antimicrobial spectrum of this compound can be provided at this time.

Preclinical Pharmacological Investigations: in Vivo Metabolic and Pharmacodynamic Studies in Animal Models

Metabolic Fate Elucidation

A predominant metabolic pathway for methoxy-substituted piperazine (B1678402) compounds is O-demethylation. For instance, studies on 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) in Wistar rats have shown that it is primarily metabolized by O-demethylation to 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.gov This process involves the removal of a methyl group from the methoxy (B1213986) moiety, a common reaction for many xenobiotics. nih.govnih.govresearchgate.netnih.govrsc.orgresearchgate.net In addition to O-demethylation, degradation of the piperazine ring itself has been observed as another metabolic route for MeOPP. nih.gov

Similarly, research on various methoxyflavones has demonstrated that O-demethylation is a principal metabolic conversion catalyzed by human cytochrome P450 enzymes. nih.gov These findings suggest that piperazine-containing compounds with methoxy groups are likely to undergo significant O-demethylation in vivo.

The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2D6, plays a critical role in the metabolism of many piperazine derivatives. In vitro studies using human liver microsomes (pHLM) and cDNA-expressed human hepatic CYP enzymes have definitively identified CYP2D6 as the primary enzyme responsible for the O-demethylation of MeOPP. nih.gov The specific inhibitor of CYP2D6, quinidine, was shown to significantly block the formation of the O-demethylated metabolite of MeOPP. nih.gov

Further evidence for the central role of CYP2D6 comes from studies on 1-(2-pyrimidinyl)-piperazine (1-PP), an active metabolite of several psychoactive drugs. Research has demonstrated that CYP2D6 catalyzes the 5-hydroxylation of 1-PP, and this activity is strongly inhibited by quinidine. nih.gov The rate of this metabolic conversion also correlates well with the known activities of CYP2D6 in individual human liver microsomes. nih.gov

The following table summarizes the kinetic parameters for the metabolism of MeOPP by CYP2D6 and pooled human liver microsomes (pHLM).

Enzyme/SystemApparent Km (μM)Apparent Vmax
CYP2D648.34 ± 14.485.44 ± 0.47 pmol min-1 pmol-1 CYP
pHLM204.80 ± 51.81127.50 ± 13.25 pmol min-1 mg-1 protein
Data from a study on 1-(4-methoxyphenyl)piperazine (MeOPP). nih.gov

The genetic polymorphism of CYP enzymes, especially CYP2D6, can significantly influence the metabolic clearance of drugs. nih.gov For MeOPP, O-demethylation was found to be substantially lower in human liver microsomes from individuals with a CYP2D6 poor metabolizer (PM) genotype compared to those with a normal metabolizer genotype. nih.gov This suggests that individuals with reduced CYP2D6 function may exhibit altered pharmacokinetics of such piperazine derivatives.

Studies on other drugs metabolized by CYP enzymes, such as tacrolimus (B1663567), have also shown that genetic variations in enzymes like CYP3A5 can lead to different metabolic clearances. nih.gov Individuals carrying a CYP3A51 allele, for example, have a higher clearance of tacrolimus compared to those who are homozygous for the CYP3A53 allele. nih.gov This highlights the general importance of pharmacogenomics in predicting the metabolic fate of drugs metabolized by polymorphic enzymes.

The table below illustrates the difference in O-demethylation of MeOPP in pooled human liver microsomes (pHLM) versus those from a CYP2D6 poor metabolizer (PM HLM).

Microsome TypeRelative O-demethylation Activity
pHLM100%
PM HLM29.4% (70.6% lower than pHLM)
Data from a study on 1-(4-methoxyphenyl)piperazine (MeOPP). nih.gov

Pharmacodynamic Evaluation

The pharmacological effects of piperazine derivatives have been investigated in various animal models of disease, demonstrating their potential therapeutic utility.

Several piperazine derivatives have been evaluated for their potential as antidiabetic agents. mdpi.comnih.gov For example, novel piperazine-derived constrained compounds have been shown to inhibit the dipeptidyl peptidase-IV (DPP-IV) enzyme, a target for type 2 diabetes treatment. nih.gov One such compound, 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine, demonstrated moderate antihyperglycemic activity in streptozotocin-induced and db/db mice models. nih.gov A two-week study in db/db mice revealed a significant reduction in blood glucose levels without the risk of hypoglycemia. nih.gov

Other studies have explored different piperazine-containing structures for their antidiabetic properties. For instance, 1,4-diisopropyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazine and its diisobutyl analogue improved glucose tolerance in animal models. mdpi.com

The therapeutic potential of piperazine derivatives extends to oncology and infectious diseases. Novel triazole-piperazine hybrid molecules have shown potent anticancer activity in both in vitro and in vivo studies. nih.gov One compound, in particular, demonstrated significant antitumor efficacy in an osteosarcoma xenograft nude mouse model, reducing tumor progression and enhancing the lifespan of the treated animals. nih.gov

In the context of infectious diseases, 1-aryl-4-(naphthalimidoalkyl) piperazine derivatives have been assessed for their activity against Leishmania major and Leishmania mexicana. nih.gov Certain compounds in this series were active against the promastigote stage of both Leishmania species without being toxic to human cells. nih.gov Further investigation revealed that one of the active compounds was also effective against the intracellular amastigote stage and appeared to act by disrupting the parasite's mitochondrial function. nih.gov

Metabolic Stability and Clearance Optimization

Due to the absence of direct research on 1-(1-Methoxypropan-2-yl)piperazine, this section will address the requested subsections by drawing on general principles of drug metabolism and the limited information available for the broader class of piperazine-containing compounds and the parent drug, Metazosin.

In Vitro-In Vivo Correlation in Metabolic Stability Studies

A cornerstone of modern drug development is the establishment of a strong in vitro-in vivo correlation (IVIVC), which allows for the prediction of a drug's in vivo pharmacokinetic behavior from in vitro data. For a compound like this compound, such studies would typically involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, human) to determine its intrinsic clearance.

However, no specific in vitro metabolic stability studies for this compound have been published. In the context of its parent compound, Metazosin, it is known to undergo first-pass metabolism in the liver. An in vitro study of Metazosin using liver microsomes would be the standard approach to investigate the metabolic stability of the entire molecule, including the this compound portion. Such an investigation would aim to identify the primary sites of metabolic attack on the molecule. For piperazine-containing compounds in general, metabolic pathways often involve N-dealkylation, oxidation of the piperazine ring, and hydroxylation of adjacent alkyl groups.

Without experimental data, it is not possible to construct a data table for the in vitro-in vivo correlation of this compound. An illustrative table for a hypothetical compound is provided below to demonstrate the type of data that would be generated from such studies.

Illustrative Data Table: In Vitro Metabolic Stability of a Hypothetical Piperazine Derivative

SpeciesIn Vitro Half-Life (t½, min) in Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Hepatic Clearance (CLh, mL/min/kg)Observed In Vivo Hepatic Clearance (CLh, mL/min/kg)
Rat354515.818.2
Dog523010.512.1
Monkey413813.314.9
Human65248.4Not Available

This table is for illustrative purposes only and does not represent actual data for this compound.

Strategies for Modulating Metabolic Half-Life

Given the lack of specific data for this compound, we can only speculate on potential strategies based on general medicinal chemistry principles:

Steric Hindrance: Introducing bulky chemical groups near the metabolically labile sites can physically block the approach of metabolic enzymes. For the this compound moiety, this could involve modifications to the piperazine ring or the propan-2-yl group.

Deuteration: Replacing hydrogen atoms with their heavier isotope, deuterium, at sites of metabolism can slow down the rate of enzymatic cleavage of the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This strategy has been successfully used to improve the metabolic stability of numerous drugs.

Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine atoms, near a potential site of oxidation can decrease the electron density at that site, making it less susceptible to metabolism by cytochrome P450 enzymes.

Bioisosteric Replacement: The piperazine ring itself could be replaced with a different, more metabolically stable heterocyclic scaffold that maintains the necessary pharmacophoric interactions with the biological target.

Without experimental data on the metabolic liabilities of this compound or Metazosin, it is impossible to propose specific, data-driven strategies for modulating its metabolic half-life.

Advanced Analytical Characterization Techniques for Research Materials

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized to provide a complete structural picture of 1-(1-Methoxypropan-2-yl)piperazine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the methoxy (B1213986) group, the propan-2-yl backbone, and the piperazine (B1678402) ring. The piperazine ring protons typically appear as broad multiplets. nih.govresearchgate.net The protons on the carbon adjacent to the ether oxygen and the nitrogen atom will be shifted downfield due to the deshielding effects of these electronegative atoms. docbrown.infodocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon. Carbons bonded to electronegative atoms like oxygen and nitrogen will appear at lower field (higher ppm values). mdpi.comchemicalbook.comdocbrown.info For instance, the carbons of the piperazine ring are typically found in the 45-55 ppm range, while the carbon of the methoxy group appears further downfield. mdpi.comchemicalbook.com

Predicted NMR Data for this compound

¹H NMR Predicted Data
Assignment Predicted Chemical Shift (ppm)
Protons on piperazine ring~2.4 - 2.9 (multiplet)
Methoxy protons (-OCH₃)~3.3 (singlet)
Methylene protons (-OCH₂-)~3.2 - 3.4 (multiplet)
Methine proton (-CH-)~2.7 - 2.9 (multiplet)
Methyl protons (-CH₃)~1.0 - 1.2 (doublet)
¹³C NMR Predicted Data
Assignment Predicted Chemical Shift (ppm)
Piperazine ring carbons46.0 - 55.0
Methine carbon (-CH-)~60.0 - 65.0
Methylene carbon (-OCH₂-)~75.0 - 80.0
Methoxy carbon (-OCH₃)~59.0
Methyl carbon (-CH₃)~15.0 - 20.0

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its ether, amine, and aliphatic moieties.

Key expected vibrational bands include:

C-H stretching (aliphatic): Strong bands in the region of 2800-3000 cm⁻¹ are characteristic of the C-H bonds in the methyl, methylene, and methine groups. mdpi.com

C-N stretching (amine): The stretching vibration of the C-N bonds in the piperazine ring typically appears in the 1000-1250 cm⁻¹ region.

C-O-C stretching (ether): A prominent and sharp absorption band corresponding to the C-O-C ether linkage is expected in the range of 1070-1150 cm⁻¹. docbrown.inforesearchgate.net

N-H bending (secondary amine): If the piperazine nitrogen is unsubstituted, a band around 1500-1650 cm⁻¹ may be observed, though this is absent in the fully substituted title compound. researchgate.netresearchgate.net

Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H Aliphatic Stretch2800 - 3000
C-O-C Ether Stretch1070 - 1150
C-N Amine Stretch1000 - 1250
C-H Bend1350 - 1480

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Various MS techniques are employed to characterize this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly useful for analyzing piperazine derivatives, which are often polar and non-volatile. researchgate.netnih.gov The LC system separates the compound from any impurities or other components in a mixture before it enters the mass spectrometer for detection. mdpi.comresearchgate.net This ensures accurate mass determination and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another hybrid technique that is widely used for the analysis of volatile and thermally stable compounds. scholars.direct For piperazine derivatives, GC-MS can provide excellent separation and identification. nih.govrsc.org The sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected, providing a mass spectrum that serves as a molecular fingerprint. unodc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with LC-MS. It is particularly well-suited for polar molecules like this compound as it typically produces intact protonated molecules [M+H]⁺ with minimal fragmentation. The analysis of the resulting mass spectrum allows for the unambiguous determination of the molecular weight. Predicted ESI-MS data indicates that the protonated molecule would be the most abundant ion.

Predicted ESI-MS Data for this compound

Adduct Calculated Mass-to-Charge Ratio (m/z)
[M+H]⁺173.16
[M+Na]⁺195.15
[M+K]⁺211.12
[M+NH₄]⁺190.19

Chromatographic Purity and Identity Confirmation (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and confirming the identity of this compound. This method separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For a compound like this compound, which contains a basic piperazine ring and a methoxypropyl group, reversed-phase HPLC is a commonly employed mode.

The identity of this compound is confirmed by comparing the retention time of the main peak in the sample chromatogram to that of a certified reference standard. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions. Co-injection of the sample with the reference standard should result in a single, symmetrical peak, further confirming the identity.

Purity assessment by HPLC involves quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. The area percentage of the main peak is taken as the purity of the substance. This method is highly effective for detecting and quantifying process-related impurities and degradation products.

Detailed Research Findings

While specific research articles detailing the HPLC analysis of this compound are not extensively published, the analytical methodologies for similar piperazine derivatives are well-established and provide a strong framework for its characterization. Research on the analysis of piperazine as an active pharmaceutical ingredient (API) highlights the use of derivatization with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), to enhance detection at low levels using a UV detector. sigmaaldrich.com This approach is particularly useful for quantifying trace impurities.

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated HPLC-UV method for piperazine demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.999 over a concentration range from the LOQ to 150% of the specification level. sigmaaldrich.com The precision of such methods is typically confirmed by low relative standard deviation (RSD) values for replicate injections. sigmaaldrich.com Accuracy is established through recovery studies, with typical acceptance criteria for piperazine derivatives being in the range of 98-102%.

The selection of chromatographic conditions is crucial for achieving optimal separation. A typical HPLC system for analyzing piperazine derivatives would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water (often with a buffer or ion-pairing agent), and a UV detector. The flow rate and column temperature are optimized to ensure good peak shape and resolution.

The following tables represent typical data that would be generated during the HPLC method validation for this compound, based on established methods for related compounds.

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Detector UV at 220 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 30 min

Table 2: Illustrative Method Validation Data for Purity Determination by HPLC

Validation ParameterResultAcceptance Criteria
Linearity (r²) >0.999≥ 0.995
Precision (%RSD) <1.0%≤ 2.0%
Accuracy (% Recovery) 99.5%98.0% - 102.0%
Limit of Detection (LOD) 0.01%Reportable
Limit of Quantification (LOQ) 0.03%Reportable
Purity of Test Batch 99.8%≥ 99.0%

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of Substituents on the Piperazine (B1678402) Nucleus

The piperazine ring is a common motif in medicinal chemistry, and its N4 position provides a convenient handle for introducing a wide array of substituents. Systematic modifications at this position have been a cornerstone of SAR studies involving the 1-(1-methoxypropan-2-yl)piperazine core, leading to the optimization of potency and selectivity for various biological targets.

In the quest for novel antipsychotic agents, for example, researchers have explored the impact of attaching different aryl and heteroaryl groups to the N4 position. These studies have revealed that the nature of the substituent significantly influences the affinity of the resulting compounds for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are key targets in the treatment of schizophrenia. Similarly, in the development of antagonists for the histamine (B1213489) H4 receptor, the choice of the N4-substituent has been shown to be a critical determinant of binding affinity.

The systematic exploration of N4-substituents has also been instrumental in the design of potent and selective enzyme inhibitors. For instance, by varying the functional groups at this position, researchers have been able to modulate the inhibitory activity of compounds targeting monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

Influence of Chiral Centers on Biological Activity

The presence of a stereocenter at the 2-position of the propane (B168953) side chain in this compound gives rise to (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity, and this holds true for derivatives of this scaffold.

The differential activity between enantiomers is a direct consequence of the three-dimensional nature of drug-target interactions. The binding pockets of proteins are chiral environments, and as such, they can exhibit a preference for one enantiomer over the other. For instance, in the development of antagonists for the α1a-adrenoceptor, a key target in the treatment of benign prostatic hyperplasia, the (S)-enantiomer of a series of compounds containing the this compound moiety displayed significantly higher affinity than its (R)-counterpart. This highlights the importance of stereochemical control in the synthesis and evaluation of these compounds to maximize their therapeutic potential.

Impact of Functional Group Modifications on Potency and Selectivity

Beyond the N4-position, modifications to other functional groups within the this compound scaffold and its derivatives can also have a significant impact on potency and selectivity. These modifications can alter a compound's electronic distribution, lipophilicity, and hydrogen bonding capacity, all of which are crucial for effective target engagement.

One area of exploration has been the ether linkage in the 1-methoxypropan-2-yl side chain. Altering the length of the alkyl chain or replacing the methyl group with other substituents can influence a compound's pharmacokinetic and pharmacodynamic properties. For example, in the optimization of histamine H4 receptor antagonists, modifications to the ether moiety were investigated to strike a balance between potency and metabolic stability.

Furthermore, while less common than N4-substitution, modifications to the carbon atoms of the piperazine ring itself have also been explored. The introduction of substituents on the ring can impose conformational constraints and alter its pKa, thereby influencing its interaction with the target protein.

Linker Design and its Role in Target Interaction

The length, rigidity, and chemical nature of the linker can profoundly influence a compound's ability to adopt the optimal conformation for high-affinity binding. For instance, a rigid linker may be used to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target. Conversely, a flexible linker may allow the molecule to adapt to different conformational states of the target protein. The choice of linker is often guided by structural information about the target and the desired pharmacological profile.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful tool in medicinal chemistry that involves the substitution of a functional group with another that possesses similar steric and electronic properties. This strategy is often employed to improve a compound's potency, selectivity, or pharmacokinetic profile. In the context of this compound derivatives, bioisosteric replacements have been used to fine-tune the properties of lead compounds.

A common bioisosteric replacement for the piperazine ring is the use of other nitrogen-containing heterocycles, such as piperidine (B6355638) or homopiperazine. These modifications can alter the basicity and conformational flexibility of the molecule, leading to changes in its target affinity and selectivity. For example, replacing the piperazine ring with a piperidine moiety can reduce the number of hydrogen bond donors and acceptors, which may be advantageous in certain therapeutic contexts.

Ligand Efficiency and Drugability Assessment

Ligand efficiency (LE) is a key metric used in drug discovery to evaluate the binding energy of a ligand on a per-atom basis. It provides a measure of how effectively a molecule binds to its target and is often used to prioritize fragments and lead compounds for further optimization. For derivatives of this compound, the calculation of LE can help identify which modifications are most efficient at improving binding affinity without leading to an excessive increase in molecular size.

A high LE value is a desirable characteristic for a drug candidate, as it suggests a favorable balance between size and potency. By analyzing the LE of a series of analogs, medicinal chemists can identify the most promising avenues for optimization and avoid "molecular obesity," which can negatively impact a compound's pharmacokinetic properties.

In addition to LE, other drugability assessment parameters are also considered during the development of compounds containing the this compound moiety. These include Lipinski's rule of five, which provides guidelines for predicting oral bioavailability, as well as measures of metabolic stability and potential for off-target toxicity. A comprehensive assessment of these parameters is essential to ensure that a promising lead compound has the necessary properties to be developed into a safe and effective drug.

Exploration of Research Applications and Drug Discovery Paradigms

Application as Molecular Probes for Biological Target Mapping

The piperazine (B1678402) scaffold, a central feature of 1-(1-Methoxypropan-2-yl)piperazine, is a valuable component in the creation of molecular probes for mapping biological targets. These probes are essential tools for visualizing and understanding physiological processes and drug-receptor interactions at the molecular level. A key technique in this area is Positron Emission Tomography (PET), which utilizes molecules labeled with a positron-emitting radioisotope to image the distribution of specific targets in vivo.

For instance, piperazine derivatives have been successfully developed as PET ligands for the serotonin (B10506) 5-HT1A receptor. In one such development, a novel piperazine compound was radiolabeled with Carbon-11 ([¹¹C]) to create a PET tracer. This tracer demonstrated specific binding in brain regions known to have a high concentration of 5-HT1A receptors, allowing for their visualization and quantification. The ability to derivatize the piperazine nitrogen atoms makes this scaffold highly adaptable for incorporating radiolabels, a critical feature for PET ligand development.

Role as Scaffold Building Blocks in Organic Synthesis

In organic synthesis, the piperazine nucleus is considered a privileged and versatile building block. derpharmachemica.com Its structure, featuring two reactive nitrogen atoms, allows for the straightforward introduction of various chemical groups, enabling the creation of large and diverse libraries of compounds. arabjchem.orgnih.gov This versatility is crucial in drug discovery, where chemists aim to synthesize numerous analogues of a lead compound to optimize its pharmacological profile.

The synthesis of complex molecules often utilizes piperazine derivatives as starting materials or key intermediates. nih.gov For example, the nucleophilic nature of the piperazine nitrogens facilitates reactions like N-acylation and N-alkylation, allowing for the attachment of different substituents. This adaptability has been exploited in the synthesis of compounds targeting the central nervous system and in the development of various other therapeutic agents. The structure of this compound itself, with one nitrogen occupied by the methoxypropyl group and the other typically available for further modification, exemplifies its potential as a scaffold in synthetic chemistry programs.

Contribution to Novel Therapeutic Agent Design

The inherent properties of the piperazine ring, such as improving the aqueous solubility and pharmacokinetic characteristics of drug candidates, make it a highly sought-after moiety in the design of new medicines. arabjchem.org Derivatives based on this core structure have been investigated for a wide range of therapeutic applications.

Central Nervous System (CNS) Agent Development

The piperazine scaffold is a well-established pharmacophore in the development of CNS agents, particularly those targeting mood disorders like depression and anxiety. arabjchem.org Research has focused on modifying the piperazine core to achieve high affinity and selectivity for specific neurotransmitter receptors, such as serotonin (5-HT) and GABA receptors.

Several studies have synthesized series of piperazine derivatives and evaluated their potential as antidepressant and anxiolytic agents. These compounds often target 5-HT1A and 5-HT7 receptors, which are implicated in the pathophysiology of depression. nih.gov For example, a new piperazine derivative, LQFM192, demonstrated both anxiolytic-like and antidepressant-like effects in preclinical models, with its activity mediated by both the serotonergic system and the GABAA receptor.

Compound Class/DerivativeTarget(s)Observed Activity
N-(2-methoxyphenyl)piperazine derivatives5-HT1A, 5-HT7 ReceptorsAntidepressant-like activity
LQFM192Serotonergic System, GABAA ReceptorAnxiolytic-like and antidepressant-like activity

Oncological Research and Antitumor Agent Discovery

In the field of oncology, the piperazine moiety is a key component in a multitude of investigational antitumor agents. arabjchem.org Its presence can confer favorable properties that lead to enhanced efficacy against various cancer cell lines. Research has shown that incorporating a piperazine ring into different molecular frameworks can lead to compounds with potent anticancer activity through diverse mechanisms of action.

One area of focus is the development of kinase inhibitors, which block enzymes that are crucial for cancer cell growth and survival. Rhodanine-piperazine hybrids have been designed and synthesized to target key tyrosine kinases like VEGFR, EGFR, and HER2, which are often overactive in breast cancer. pensoft.net Other piperazine derivatives have been developed as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. researchgate.net By inhibiting PARP, these compounds can make cancer cells more susceptible to DNA-damaging agents and induce apoptosis (programmed cell death). researchgate.net

Compound Class/DerivativeTarget/MechanismCancer Type
Rhodanine-piperazine hybridsVEGFR, EGFR, HER2 inhibitionBreast Cancer
Thiouracil amide piperazine derivativesPARP1 inhibition, Apoptosis inductionBreast Cancer
Quinoxalinyl-piperazine derivativesG2/M cell cycle arrest, Apoptosis inductionVarious, including drug-resistant lines
Phenylsulfonylpiperazine derivativesCytotoxicity, Anti-migratory effectsLuminal Breast Cancer

Anti-infective Drug Development (Antiviral, Antibacterial, Antifungal)

The global challenge of antimicrobial resistance has spurred the search for novel anti-infective agents, and piperazine derivatives have emerged as a promising class of compounds. derpharmachemica.comapjhs.com The piperazine scaffold is present in molecules developed to combat bacterial, fungal, and viral infections. arabjchem.org

Antiviral: The piperazine heterocycle is a key structural component in many compounds investigated for antiviral activity, including agents against Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and coronaviruses. arabjchem.orgresearchgate.net For instance, piperazine has been shown to bind to the hydrophobic pocket of the Chikungunya virus capsid protein, demonstrating its potential as a lead scaffold for developing alphavirus inhibitors. nih.gov More recently, 1,2,4-trisubstituted piperazine derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease, exhibiting significant antiviral activity against the virus. acs.org

Antibacterial & Antifungal: Numerous studies have reported the synthesis of piperazine derivatives with significant antibacterial and antifungal properties. apjhs.comresearchgate.net These compounds have shown activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans and Aspergillus species. derpharmachemica.comresearchgate.net For example, novel triazole compounds containing a piperazine moiety have demonstrated broad-spectrum antifungal activity. mdpi.com Similarly, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as a new chemotype with potent activity against Mycobacterium tuberculosis. nih.gov

Compound ClassTarget Pathogen(s)
Triazole-piperazine hybridsCandida albicans, Cryptococcus neoformans, Microsporum gypseum mdpi.com
Benzo[d]thiazole-piperazine carboxamidesMycobacterium tuberculosis nih.gov
Pyrimidine-piperazine derivativesStaphylococcus aureus, Escherichia coli, Aspergillus niger nih.gov
Trisubstituted piperazine derivativesSARS-CoV-2, HCoV-OC43, HCoV-229E acs.org
Base PiperazineChikungunya virus nih.gov

Metabolic Disorder Research (e.g., Diabetes)

The piperazine scaffold is also being explored for the treatment of metabolic disorders, most notably type 2 diabetes. google.comnih.gov Researchers have designed and synthesized piperazine-containing compounds that target key pathways involved in glucose regulation. nih.gov

A major target in modern diabetes therapy is the enzyme dipeptidyl peptidase-4 (DPP-4). pensoft.net Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release, thereby lowering blood glucose levels. Piperazine sulphonamide derivatives and other aryl piperazines have been developed and tested as DPP-4 inhibitors, with some compounds showing promising activity in both in vitro and in vivo models. nih.gov Other research has focused on developing piperazine derivatives as α-glucosidase inhibitors, which work by delaying carbohydrate digestion and absorption. debuglies.com

Compound ClassTarget/Mechanism
Piperazine sulphonamide derivativesDPP-4 inhibition pensoft.netnih.gov
Aryl piperazine derivativesDPP-4 inhibition, Antihyperglycemic activity nih.gov
Benzimidazole-piperazine derivativesα-glucosidase inhibition nih.govdebuglies.com

Inflammation and Immunomodulation Studies

While direct research on the anti-inflammatory and immunomodulatory properties of this compound is not extensively documented in publicly available literature, the piperazine scaffold is a well-established pharmacophore in the development of novel anti-inflammatory and immunomodulatory agents. nih.gov The structural characteristics of the piperazine ring, a six-membered heterocycle containing two nitrogen atoms, allow for versatile chemical modifications, making it a privileged structure in medicinal chemistry. nih.gov

The anti-inflammatory potential of piperazine derivatives has been explored in various studies. For instance, certain derivatives of piperazine have been shown to exhibit significant anti-inflammatory activity by modulating various inflammatory pathways. The antihistamine cetirizine, which contains a piperazine moiety, has demonstrated anti-inflammatory properties independent of its H1 receptor antagonism, such as the suppression of the NF-κB pathway and the regulation of cytokine and chemokine release. wikipedia.org This modulation of inflammatory mediators can inhibit the recruitment of inflammatory cells like eosinophils. wikipedia.org

Furthermore, the piperazine ring has been incorporated into the structure of various natural products to enhance their therapeutic properties, including their anti-inflammatory effects. nih.gov This approach highlights the recognized value of the piperazine moiety in designing potent bioactive compounds. The diverse biological activities of piperazine-containing compounds, including anti-inflammatory actions, underscore the potential of this compound as a candidate for future investigation in this area. nih.gov

Table 1: Examples of Piperazine Derivatives with Investigated Anti-inflammatory or Immunomodulatory Activity

Compound/Derivative ClassInvestigated ActivityKey FindingsReference(s)
Cetirizine Anti-inflammatorySuppresses NF-κB pathway, regulates cytokine/chemokine release, and inhibits eosinophil chemotaxis. wikipedia.org
Piperazine-substituted pyranopyridines Anti-inflammatoryCertain derivatives of pyridine, often hybridized with piperazine, are investigated as potential anti-inflammatory agents. nih.gov
Natural Product Derivatives with Piperazine Moiety Anti-inflammatoryIncorporation of a piperazine ring into natural products has been shown to improve their anti-inflammatory bioactivity. nih.gov

Emerging Research Avenues (e.g., Imaging Agents, Microfluidic Device Development)

Looking forward, the unique structural features of this compound suggest its potential utility in emerging areas of research, particularly in the development of imaging agents. The piperazine scaffold is a common feature in the design of various molecular probes for medical imaging techniques like Positron Emission Tomography (PET) and fluorescence imaging. nih.govnih.gov

In the realm of PET imaging, piperazine derivatives are frequently used to synthesize radiolabeled tracers for visualizing and quantifying specific biological targets in the body, such as receptors in the brain or proteins overexpressed in tumors. nih.govnih.govnih.gov For example, piperazine-based compounds have been radiolabeled with isotopes like Carbon-11 and Fluorine-18 to create PET probes for imaging sigma-2 receptors in tumors and metabotropic glutamate (B1630785) receptors in the brain. nih.govnih.gov The ability to modify the piperazine structure allows for the fine-tuning of properties like target affinity, selectivity, and pharmacokinetic profiles, which are crucial for the development of effective imaging agents. researchgate.net

Fluorescence imaging is another promising avenue. Piperazine-coumarin based fluorescent probes have been developed for the detection of biologically important molecules and for diagnostic purposes, such as in esophageal carcinoma. nih.gov The piperazine moiety can enhance the solubility and brightness of these probes. nih.gov Furthermore, piperazine linkers have been incorporated into fluorescent constructs to visualize androgen receptor activity in real-time, which is significant for cancer research. acs.org

While the application of this compound in microfluidic device development is not established, the broader use of piperazine-based compounds in materials science for drug delivery systems, such as in the functionalization of nanoparticles, suggests a potential for future exploration in this multidisciplinary field. acs.org

Table 2: Examples of Piperazine Derivatives in Emerging Research Applications

Application AreaDerivative Class/ExampleSpecific Use/TargetKey FindingsReference(s)
PET Imaging ¹¹C-labeled piperazine derivativeSigma-2 receptor imaging in tumorsDid not show high enough specific binding in vivo for this application. nih.gov
PET Imaging 2-methoxyphenyl piperazine derivativeMetabotropic glutamate receptor subtype 1 (mGluR1) mappingShowed high uptake in mGluR1 rich regions of the brain, indicating suitability for imaging this target. nih.gov
PET Imaging ¹⁸F-labeled piperazine-based FAP inhibitorsFibroblast Activation Protein (FAP) imaging in tumorsShowed low nanomolar inhibitory activity on FAP and high selectivity. nih.gov
Fluorescence Imaging Piperazine-Coumarin based probeBio-thiol detection and esophageal carcinoma diagnosisEnhanced brightness and solubility, able to distinguish pathological from normal tissue. nih.gov
Fluorescence Imaging Aryloxy cyclohexane (B81311) scaffold with piperazine linkerReal-time visualization of androgen receptor activityPotent androgen receptor inhibition and allowed for visualization of cytoplasmic androgen receptors. acs.org

Q & A

Basic Research Questions

Q. What experimental techniques are critical for confirming the synthesis of 1-(1-Methoxypropan-2-yl)piperazine derivatives?

  • Methodological Answer : Synthesis confirmation relies on elemental analysis (to verify atomic composition) and spectral data (e.g., NMR, IR, and mass spectrometry) to validate structural integrity. For example, in piperazine derivatives, spectral peaks corresponding to methoxy (-OCH₃) and piperazine ring protons are key identifiers. Crystallography or X-ray diffraction may further resolve ambiguities in complex structures .

Q. How is the local anesthetic activity of piperazine derivatives assessed in preclinical models?

  • Methodological Answer : The infiltration anesthesia model is commonly used, where compounds are administered subcutaneously to measure latency and duration of sensory blockade. Data from dose-response studies (e.g., Table V in ) are analyzed using ANOVA to compare efficacy across derivatives. Toxicity is concurrently evaluated via LD₅₀ assays .

Q. What methods are employed to characterize the physical properties of piperazine derivatives?

  • Methodological Answer : Key properties include hygroscopicity (gravimetric analysis under controlled humidity), melting/boiling points (differential scanning calorimetry), and solubility (shake-flask method). For example, piperazine’s melting point (106°C) and boiling point (146°C) are critical for solvent selection in synthetic workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions between reduced toxicity and diminished biological activity in modified piperazine derivatives?

  • Methodological Answer : Structural modifications (e.g., β-cyclodextran inclusion in ) may sterically hinder receptor binding. To address this, molecular dynamics simulations can model ligand-receptor interactions, while structure-activity relationship (SAR) studies optimize substituent placement. Parallel assays (e.g., antiplatelet activity in ) identify compensatory bioactivities .

Q. What parameters optimize CO₂ capture efficiency in piperazine-activated potassium carbonate (K₂CO₃) systems?

  • Methodological Answer : In PTFE hollow fiber membrane contactors (HFMC), key variables include:

  • Flow rates : Higher liquid flow rates enhance mass transfer but increase energy costs.
  • Temperature : Elevated temperatures (40–60°C) improve reaction kinetics but risk solvent degradation.
  • PZ concentration : A 10–20 wt% piperazine blend maximizes CO₂ absorption while minimizing precipitation (see ). Parametric analysis via response surface methodology (RSM) identifies optimal conditions .

Q. How do reactive oxygen species (ROS) generated by Co-PCN catalysts influence the degradation of piperazine-containing pollutants?

  • Methodological Answer : ROS like ¹O₂, SO₄•⁻, and •OH selectively attack piperazine rings. Electron paramagnetic resonance (EPR) identifies dominant ROS, while density functional theory (DFT) calculates bond dissociation energies (e.g., C-C vs. C-N bonds in ). Degradation pathways are validated via LC-MS/MS .

Q. What computational tools predict the protonation state of piperazine linkers in PROTACs?

  • Methodological Answer : MoKa software models pKa shifts caused by substituents (e.g., electron-withdrawing groups lower basicity). Experimental validation uses Sirius T3 for potentiometric titration. Piperazine’s biphasic protonation (pKa₁ ~5.3, pKa₂ ~9.7) impacts PROTAC solubility and target engagement .

Q. How do Hirshfeld surface analyses elucidate supramolecular interactions in piperazine inclusion complexes?

  • Methodological Answer : Crystal structure data (e.g., ) are analyzed using software like CrystalExplorer to map intermolecular contacts (e.g., H-bonding, π-π stacking). Thermal stability is assessed via thermogravimetric analysis (TGA) , correlating decomposition temperatures with interaction strengths .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.